Copper Pyrophosphate

描述

Crystallographic Analysis and Space Group Assignments

The crystallographic characterization of copper pyrophosphate reveals the existence of two primary polymorphic forms that exhibit distinct space group symmetries and lattice parameters. The low-temperature alpha phase crystallizes in the monoclinic C2/c space group, representing a centrosymmetric structure with specific symmetry operations that define the atomic arrangements within the crystal lattice. This phase demonstrates lattice parameters of a = 6.86 Å, b = 8.09 Å, c = 4.32 Å, and β = 109.6°, with Z = 4 formula units per unit cell. The space group assignment has been confirmed through systematic analysis of extinction conditions and diffraction symmetry, establishing the crystallographic foundation for understanding the material's properties.

The high-temperature beta phase exhibits a different monoclinic symmetry, crystallizing in the C2/m space group with lattice parameters a = 6.827(8) Å, b = 8.118(10) Å, c = 4.576(6) Å, β = 108.85(10)°, and Z = 2. This structural modification demonstrates a reduction in the number of formula units per unit cell compared to the alpha phase, indicating a fundamental reorganization of the atomic positions during the phase transition. The C2/m space group represents a higher symmetry compared to the C2/c structure, with the presence of a mirror plane that significantly influences the coordination environments of the constituent atoms.

| Phase | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Density (g/cm³) |

|---|---|---|---|---|---|---|---|

| α-Cu₂P₂O₇ | C2/c | 6.86 | 8.09 | 4.32 | 109.6 | 4 | - |

| β-Cu₂P₂O₇ | C2/m | 6.827 | 8.118 | 4.576 | 108.85 | 2 | 3.92 |

The structural analysis reveals that both phases maintain the fundamental building blocks of this compound, consisting of pyrophosphate P₂O₇ units and copper cations arranged in three-dimensional networks. However, the different space group assignments reflect significant variations in the symmetry operations and atomic positions that characterize each phase. The crystallographic investigations have been facilitated by X-ray diffraction methods, enabling precise determination of atomic coordinates and thermal parameters that provide insights into the dynamic behavior of atoms within the crystal structure.

The Materials Project database provides comprehensive crystallographic data indicating that this compound in its stable form crystallizes in the monoclinic C2/m space group with a calculated bulk crystalline density of 3.92 g/cm³. This computational prediction aligns well with experimental observations, validating the theoretical approaches used to understand the structural characteristics of this compound. The space group assignments have profound implications for the electronic band structure, with calculations suggesting a band gap behavior that varies between the polymorphic forms.

Bonding Geometry in P–O–P and Cu–O Coordination Polyhedra

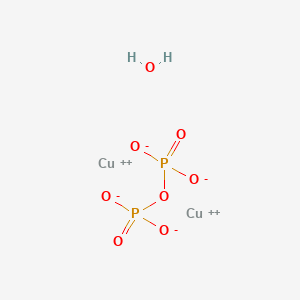

The bonding geometry within this compound is characterized by distinct coordination environments that define the structural framework of both polymorphic phases. The pyrophosphate anion P₂O₇⁴⁻ forms the fundamental structural unit, consisting of two tetrahedral PO₄ groups connected through a bridging oxygen atom that creates the characteristic P–O–P linkage. In the alpha phase, the P–O–P bond angle measures 157°, representing a significantly bent configuration that influences the overall structural stability and electronic properties of the material. This bond angle deviation from linearity reflects the influence of the crystal environment and the coordination requirements of the surrounding copper cations.

The phosphorus-oxygen bonding within the tetrahedral units exhibits distinct bond length variations that reflect the different chemical environments of the oxygen atoms. The inner P–O bonds connecting to the bridging oxygen measure approximately 1.58 Å, while the terminal P–O bonds to oxygen atoms coordinated only to phosphorus show average lengths of 1.53 Å. These bond length differences arise from the electronic effects associated with the bridging versus terminal coordination modes, with the bridging oxygen experiencing additional electron density delocalization that results in longer bond distances.

Copper coordination in this compound demonstrates remarkable diversity depending on the specific phase and crystallographic site. In the alpha phase, copper atoms adopt a distorted square pyramidal coordination geometry with five oxygen atoms, forming CuO₅ polyhedra that contribute to the overall three-dimensional framework. The copper-oxygen bond lengths exhibit significant variation, with four shorter bonds ranging from 1.88 to 1.97 Å forming the basal plane of the pyramid, and one longer axial bond measuring approximately 2.54 Å. This coordination geometry reflects the Jahn-Teller effect characteristic of copper(II) ions, which prefer distorted coordination environments due to their d⁹ electronic configuration.

| Bond Type | Bond Length (Å) | Coordination Environment |

|---|---|---|

| P–O (terminal) | 1.53 | Tetrahedral PO₄ |

| P–O (bridging) | 1.58 | P–O–P bridge |

| Cu–O (equatorial) | 1.88-1.97 | Square pyramidal |

| Cu–O (axial) | 2.54 | Square pyramidal |

| Cu–O (beta phase) | 1.93-2.01 | 4-coordinate |

The beta phase demonstrates a different copper coordination environment, where copper atoms are bonded in a 4-coordinate geometry to four oxygen atoms with two shorter bonds at 1.93 Å and two longer bonds at 2.01 Å. This coordination represents a more compressed tetrahedral arrangement compared to the square pyramidal geometry observed in the alpha phase. The transition between these coordination modes during the alpha-beta phase transformation involves significant reorganization of the copper-oxygen bonding network, contributing to the structural changes that accompany the thermal-induced phase transition.

The pyrophosphate groups maintain their tetrahedral coordination throughout both phases, with phosphorus atoms bonded to four oxygen atoms forming corner-sharing PO₄ tetrahedra. The P–O bond distances range from 1.52 to 1.59 Å, reflecting the different coordination environments of the oxygen atoms within the structure. The bridging oxygen atom that connects the two tetrahedral units plays a crucial role in the structural dynamics, exhibiting enhanced thermal motion and positional disorder that becomes particularly pronounced near the phase transition temperature.

Phase Transitions Between α-Cu₂P₂O₇ and β-Cu₂P₂O₇ Polymorphs

The phase transition between the alpha and beta polymorphs of this compound occurs at approximately 363 K and represents a reversible structural transformation that involves fundamental changes in the crystal symmetry and atomic arrangements. This transition has been classified as a second-order phase transformation of an inhomogeneous type, characterized by gradual structural changes that occur over a temperature range rather than an abrupt discontinuous transformation. The transition mechanism is intimately connected to the thermal motion and positional disorder of the bridging oxygen atom in the P–O–P linkage, which serves as the primary driver for the structural reorganization.

Experimental investigations have revealed that the phase transition involves a change from the monoclinic C2/c space group of the alpha phase to the monoclinic C2/m space group of the beta phase. This symmetry change is accompanied by a doubling of the unit cell parameter c in the alpha phase compared to the beta phase, indicating a fundamental reorganization of the crystal structure along this crystallographic direction. The transition temperature of 363 K has been consistently observed across multiple experimental studies, establishing this as a reproducible and well-defined phase boundary.

The structural mechanism underlying the phase transition centers on the behavior of the central bridging oxygen atom O1 in the P–O–P linkage. In the alpha phase, this oxygen atom exhibits large anisotropic thermal motion perpendicular to the P–O–P bond direction, and as temperature increases toward the transition point, this motion becomes increasingly pronounced. At the transition temperature, the enhanced thermal motion of the O1 atom leads to positional disorder, effectively averaging the atomic positions and resulting in the higher symmetry C2/m structure of the beta phase.

| Property | α-Phase | β-Phase | Transition |

|---|---|---|---|

| Temperature Range | < 363 K | > 363 K | 363 K |

| Space Group | C2/c | C2/m | C2/c → C2/m |

| P–O–P Angle | 157° | Disordered | Variable |

| Cu Coordination | 5-coordinate pyramidal | 4-coordinate | Reorganization |

| O1 Behavior | Large thermal motion | Positional disorder | Order-disorder |

Diffuse scattering measurements have provided additional insights into the phase transition mechanism, revealing the existence of an intermediate state in the temperature range of 347-363 K. This intermediate regime demonstrates characteristics of both phases, suggesting that the transition occurs through a gradual process rather than an instantaneous transformation. The presence of this intermediate state supports the classification of the transition as a second-order phase transformation and provides evidence for the continuous nature of the structural changes.

The reversible nature of the phase transition has been confirmed through thermal cycling experiments, demonstrating that the structural transformation can be induced repeatedly without degradation of the crystalline material. This reversibility is attributed to the relatively small energy barriers associated with the atomic rearrangements required for the transition, primarily involving changes in the coordination environments and thermal motion characteristics rather than major bond breaking and reformation processes.

Negative Thermal Expansion (NTE) Mechanisms in Monoclinic Phases

This compound exhibits remarkable negative thermal expansion behavior in its alpha phase, demonstrating volumetric contraction upon heating over a broad temperature range from 0 to 375 K. This phenomenon is particularly unusual given that the material possesses a relatively low symmetry monoclinic structure and small average atomic volume of 10.97 ų at 300 K, characteristics that typically do not favor negative thermal expansion behavior. The mechanism underlying this unique thermal response has been elucidated through comprehensive first-principles lattice dynamics calculations and experimental investigations that reveal the fundamental atomic-level processes responsible for the observed NTE.

The negative thermal expansion in alpha-copper pyrophosphate arises from specific phonon modes that exhibit negative Grüneisen parameters, indicating that these vibrational modes decrease in frequency as the crystal volume increases. Detailed analysis of the phonon dispersion relations reveals that the most significant contributions to the NTE behavior originate from phonon modes located at the (1/4, 1/4, 1/4) point in the Brillouin zone, rather than at high-symmetry special points typically associated with NTE materials. These phonon modes primarily involve the transverse motion of oxygen atoms, particularly the bridging oxygen atom O1 in the P–O–P linkage, which triggers coordinated rotations and distortions of the CuO₅ and PO₄ polyhedra.

The NTE mechanism is fundamentally connected to the structural flexibility of the this compound framework, which allows for significant distortions in response to thermal energy input. The key structural feature enabling this behavior is the presence of rigid polyhedral units (CuO₅ pyramids and PO₄ tetrahedra) connected through flexible linkages that can accommodate rotation and tilting motions without significant strain energy penalties. As temperature increases, the thermal motion of atoms, particularly the bridging oxygen atoms, promotes rotations of these polyhedral units that result in an overall contraction of the crystal lattice dimensions.

| Temperature Range | Volume Expansion Coefficient (α) | Primary NTE Direction | Mechanism |

|---|---|---|---|

| 0-350 K | -27.69 × 10⁻⁶ K⁻¹ | a and c axes | Polyhedral rotation |

| 350-375 K | Variable | Anisotropic | Transition effects |

| > 375 K | Positive | All directions | Normal expansion |

Experimental measurements have demonstrated that the negative thermal expansion in this compound is highly anisotropic, with the most pronounced contraction occurring along the a and c crystallographic axes. This anisotropic behavior reflects the directional nature of the polyhedral rotations and the specific orientations of the structural units within the crystal lattice. The lattice parameter measurements show that both the a and c axes decrease with increasing temperature up to the alpha-beta phase transition, while the b axis exhibits less pronounced changes.

The temperature dependence of the negative thermal expansion reveals that the effect is most prominent in the low to intermediate temperature range, with the volume expansion coefficient reaching values as large as -27.69 × 10⁻⁶ K⁻¹. This magnitude of NTE places this compound among the materials with the most significant negative thermal expansion behavior reported in the literature. The NTE effect gradually diminishes as the temperature approaches the phase transition point at 363 K, beyond which the material transitions to the beta phase and exhibits conventional positive thermal expansion behavior.

属性

IUPAC Name |

dicopper;phosphonato phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZSJEBZWADSIY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304671-71-4, 16570-28-8 | |

| Record name | Cupric pyrophosphate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicopper pyrophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Parameters

The patent CN104743535A outlines a robust method where copper nitrate (Cu(NO₃)₂) reacts with sodium pyrophosphate (Na₄P₂O₇) in aqueous medium. Key parameters include:

-

pH Control : Maintaining pH at 3.5–4 during the reaction prevents the formation of insoluble copper hydroxides, while adjusting to pH 4.5–5.5 near completion minimizes double salt impurities.

-

Temperature : Reactions proceed optimally at 70–90°C, ensuring rapid kinetics without decomposition of reactants.

-

Flow Rates : Simultaneous addition of 20% Cu(NO₃)₂ (500 L/h) and 15% Na₄P₂O₇ (1200 L/h) ensures stoichiometric balance and homogeneous mixing.

Table 1: Optimization Parameters for Wet Synthesis

| Parameter | Range | Impact on Product Quality |

|---|---|---|

| pH (initial) | 3.5–4 | Prevents Cu(OH)₂ precipitation |

| pH (final) | 4.5–5.5 | Reduces double salts (<0.1%) |

| Temperature | 70–90°C | Enhances reaction rate |

| Drying Pressure | 0.01–0.02 MPa | Prevents thermal decomposition |

Post-Synthesis Processing

Post-reaction steps are critical for achieving desired crystallinity and purity:

-

Centrifugation : Separates Cu₂P₂O₇ precipitates from the reaction mixture, followed by washing to remove residual ions.

-

Vacuum Drying : Conducted at 70–100°C under 0.01–0.02 MPa pressure for 4–6 hours, this step eliminates moisture without oxidizing the product.

Example Synthesis (Patent CN104743535A):

-

Input : 35 kg Cu + HNO₃ → 20% Cu(NO₃)₂ (pH 4).

-

Process : React with 15% Na₄P₂O₇ at 80°C, pH 3.5–4.5.

-

Output : 34.2% Cu content, 0.06% insolubles, 100 μm particle size.

Solid-State Synthesis Approaches

Solid-state methods offer an alternative route, particularly for materials requiring specific crystallographic phases. A 2022 study demonstrated the synthesis of Cu₂P₂O₇ via calcination of precursor mixtures at high temperatures.

-

Procedure : Stoichiometric amounts of CaCO₃, CuO, and NH₄H₂PO₄ are ground and heated at 900–1000°C for 12 hours.

-

Crystal Structure : The resulting Cu₂P₂O₇ adopts a monoclinic structure (space group P2₁/c), confirmed by Rietveld refinement of XRD data.

-

Chromatic Properties : The compound exhibits a blue-green hue due to d-d transitions in Cu²⁺ ions, with dielectric constants influenced by crystallite size.

Advantages :

-

Suitable for bulk production.

-

Yields thermodynamically stable phases.

Limitations :

-

High energy consumption.

-

Limited control over particle morphology.

Electrochemical and Recovery-Based Methods

Recent advancements focus on sustainable synthesis using electroplating wastewater. A 2023 study achieved 99.6% Cu recovery from waste streams containing Cu²⁺ and P₂O₇⁴⁻ ions.

-

Mechanism : Controlled dosing of chelating agents (e.g., EDTA) precipitates Cu₂P₂O₇ at pH 8–9.

-

Purity : Recovered product meets industrial standards for electroplating applications.

Table 2: Comparison of Synthesis Methods

| Method | Purity (% Cu) | Energy Efficiency | Scalability |

|---|---|---|---|

| Wet Chemical | >34.0 | Moderate | High |

| Solid-State | ~33.5 | Low | Moderate |

| Electrochemical Recovery | 33.8–34.1 | High | Context-dependent |

Quality Control and Characterization

Rigorous characterization ensures compliance with industrial specifications:

-

Elemental Analysis : Atomic absorption spectroscopy confirms Cu content (>34%).

-

Solubility Testing : Insolubles in K₄P₂O₇ solution must be <0.1% for electroplating efficacy.

Industrial Applications and Scalability

The wet chemical method dominates industrial production due to its high reproducibility and scalability. For instance, a single batch in the patent yields 35 kg of Cu₂P₂O₇ with minimal post-processing. Electrochemical recovery, while niche, aligns with circular economy goals by valorizing waste .

化学反应分析

Types of Reactions: Copper pyrophosphate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form copper(II) oxide and pyrophosphoric acid.

Reduction: It can be reduced to elemental copper and phosphoric acid under specific conditions.

Substitution: this compound can participate in substitution reactions where the pyrophosphate group is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Substitution: Various anions in aqueous or non-aqueous media under controlled pH and temperature conditions.

Major Products Formed:

Oxidation: Copper(II) oxide and pyrophosphoric acid.

Reduction: Elemental copper and phosphoric acid.

Substitution: Copper salts with different anions and corresponding pyrophosphate derivatives.

科学研究应用

Electroplating Applications

Overview

Copper pyrophosphate is primarily used in non-cyanide electroplating processes. It provides a safer alternative to traditional cyanide-based baths, which pose significant health and environmental risks.

Key Properties

- Stability : The this compound solution exhibits excellent stability, allowing for direct use without pre-electrolysis.

- Smooth Plating : The resulting copper layers are smooth and free from cavities, which is crucial for applications in electronics and decorative finishes.

- Environmental Safety : The mildly alkaline nature of the solution reduces corrosion risks compared to acidic alternatives, making it easier to treat waste products.

Table 1: Comparison of Electroplating Solutions

| Property | This compound Bath | Cyanide Bath |

|---|---|---|

| Toxicity | Non-toxic | Highly toxic |

| Stability | High | Moderate |

| Plating Quality | Smooth | Variable |

| Environmental Impact | Lower | Higher |

Case Study: Printed Circuit Boards

In the production of printed circuit boards (PCBs), this compound solutions have demonstrated superior throwing power, achieving surface-to-hole ratios of 1:1. This is critical for ensuring uniform coverage in intricate designs, which is often a challenge with other plating methods .

Analytical Chemistry

This compound serves as an analytical reagent in various chemical analyses. Its ability to form stable complexes with different ions makes it valuable in determining metal concentrations in samples.

Applications in Analytical Chemistry

- Metal Ion Detection : It can be used to analyze copper levels in environmental samples or biological fluids.

- Spectroscopic Studies : this compound complexes have been utilized in UV-Vis spectroscopy to study electronic transitions within metal ions.

Biomedical Applications

Recent research has explored the potential of this compound in biomedical fields, particularly due to its antibacterial properties.

Antibacterial Activity

Studies have indicated that this compound complexes exhibit activity against various bacterial strains, including those responsible for tuberculosis and candidiasis. This is attributed to the metal's ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Table 2: Antibacterial Efficacy of this compound Complexes

| Bacterial Strain | Efficacy (Zone of Inhibition) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Significant | |

| Candida species | Moderate |

Synthesis and Preparation

The preparation of this compound typically involves a double decomposition reaction between copper sulfate and sodium pyrophosphate under controlled conditions. The process can be optimized for purity and yield, making it suitable for both laboratory and industrial applications .

Future Prospects

The ongoing research into this compound suggests promising avenues for its application:

- Sustainable Practices : The recovery of copper from electroplating wastewater using this compound could significantly reduce environmental impact while providing a source of reusable materials .

- Advanced Coatings : Its properties may be further exploited in developing advanced coatings for electronic devices, enhancing both performance and longevity.

作用机制

The mechanism of action of copper pyrophosphate involves its ability to interact with various molecular targets and pathways. In catalysis, this compound acts as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can interact with cellular components, potentially disrupting microbial cell walls and inhibiting growth. The compound’s unique structure allows it to participate in a variety of chemical processes, making it a versatile agent in both industrial and scientific applications .

相似化合物的比较

Calcium Pyrophosphate (Ca₂P₂O₇)

Structural and Substitutional Similarities :

- Both Cu₂P₂O₇ and Ca₂P₂O₇ crystallize in monoclinic structures (β-phase for copper, α-phase for calcium), enabling substitutional solid solutions like Ca₂₋ₓCuₓP₂O₇ under Hume-Rothery rules .

Functional Differences :

- Dielectric properties : Calcium pyrophosphate exhibits distinct dielectric behaviors due to crystal structure variations, but direct data on Cu₂P₂O₇ remain understudied .

- Applications : Calcium pyrophosphate is primarily used in bioceramics and food additives, whereas copper pyrophosphate dominates in electroplating .

Table 1: Structural and Functional Comparison

| Property | Cu₂P₂O₇ | Ca₂P₂O₇ |

|---|---|---|

| Crystal System | Monoclinic (β-phase) | Monoclinic (α-phase) |

| Ionic Radius (M²⁺) | 0.73 Å (Cu²⁺) | 1.00 Å (Ca²⁺) |

| Primary Application | Electroplating | Bioceramics |

Zinc and Manganese Pyrophosphate Complexes

Binding Affinity in Sensing :

- Copper-based receptors (e.g., 515a and 515b ) exhibit higher pyrophosphate-binding constants (1.68 × 10⁵ M⁻¹ and 9.84 × 10⁴ M⁻¹) compared to Mn(II) receptor 496 , which lacks emission shifts .

- Zinc-pyrophosphate complexes show weaker interactions, underscoring copper's superiority in ratiometric sensing for biological applications .

Table 2: Pyrophosphate-Binding Constants

| Receptor | Metal Center | Binding Constant (M⁻¹) |

|---|---|---|

| 515a | Cu²⁺ | 1.68 × 10⁵ |

| 515b | Cu²⁺ | 9.84 × 10⁴ |

| 516 | Cu²⁺ | 6.4 × 10³ |

| 496 | Mn²⁺ | Not reported |

Thiamine Pyrophosphate (C₁₂H₁₉N₄O₇P₂S)

Chelation Behavior :

- Thiamine pyrophosphate enhances chelation in tea extracts at 0.08–0.8 mg/100 g, unlike this compound, which primarily supplies Cu²⁺ ions in electroplating .

- At higher concentrations (>0.8 mg/100 g), thiamine pyrophosphate reduces chelation efficiency, highlighting divergent roles in redox processes .

Acid Copper (Ac-Cu) vs. Pyrophosphate Copper (Py-Cu) in Electrodeposition

Performance Metrics :

Table 3: Electrodeposition Comparison

| Parameter | Py-Cu | Ac-Cu |

|---|---|---|

| Bath Type | Alkaline | Acidic |

| Cathodic Efficiency | High | Moderate |

| Environmental Impact | Low (non-cyanide) | High (acidic waste) |

Copper Hydroxide Phosphate (Cu₂(OH)PO₄)

生物活性

Copper pyrophosphate (Cu₂P₂O₇) is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antioxidant applications. This article delves into the various aspects of its biological activity, supported by case studies, research findings, and data tables.

This compound can be synthesized through several methods, including:

- Reaction of Copper(II) Oxide with Diammonium Hydrogen Phosphate : This method yields this compound in a controlled environment.

- Thermal Treatment : Heating copper(II) phosphate or boron phosphate at high temperatures (750°C to 900°C) can also produce the compound .

The compound is characterized by its light blue color and is practically insoluble in water, which affects its bioavailability and application in biological systems .

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of this compound. Its efficacy against various pathogens has been explored, particularly focusing on Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of copper complexes, including this compound, against clinical isolates such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15.62 to 62.5 mM/mL, indicating significant antimicrobial potential compared to other metal complexes .

| Pathogen | MIC (mM/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.62 - 62.5 | |

| Escherichia coli | 15.62 - 62.5 | |

| Candida albicans | 0.7 - 250 |

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that copper complexes can enhance free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Research Findings on Antioxidant Activity

The antioxidant activity was assessed using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests. Results showed that copper complexes had a higher reducing power compared to other metal complexes, suggesting their potential use in therapeutic applications for oxidative stress-related diseases .

The biological activity of this compound is attributed to several mechanisms:

- DNA Binding : Copper ions can interact with DNA, promoting oxidative damage which may inhibit bacterial growth .

- Redox Activity : The redox properties of copper facilitate electron transfer processes that are vital for various biochemical reactions .

- Metal Chelation : The ability to chelate with other ligands enhances its biological efficacy and stability in physiological conditions .

Applications in Medicine and Industry

This compound is increasingly being explored for its applications in:

- Antimicrobial Treatments : Its use as an antibacterial agent against resistant strains of bacteria.

- Antioxidant Supplements : Potential incorporation into dietary supplements aimed at reducing oxidative stress.

- Electroplating : Utilized in non-cyanide plating processes due to its stability and effectiveness in providing a smooth coating .

常见问题

Q. What are the standard methods for synthesizing Copper Pyrophosphate, and how can purity be ensured?

this compound (Cu₂P₂O₇) is typically synthesized via a double decomposition reaction. A common protocol involves dissolving copper sulfate (CuSO₄) and anhydrous sodium pyrophosphate (Na₄P₂O₇) in water separately, followed by controlled mixing under alkaline conditions (pH 8–10). The precipitate is filtered, washed, and dried. Purity is verified through X-ray diffraction (XRD) for crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and thermogravimetric analysis (TGA) to confirm hydration status .

Q. How does this compound’s solubility vary under different chemical conditions?

this compound is insoluble in water but soluble in acidic solutions (e.g., dilute HCl) due to protonation of pyrophosphate ions. Its solubility can be enhanced by reacting with potassium phosphate to form soluble complexes. Researchers must carefully control pH and counterion concentrations to avoid unintended precipitation during experiments .

Q. What are the key applications of this compound in electroplating, and how do they compare to cyanide-based processes?

this compound serves as a non-cyanide electroplating agent, offering environmental advantages over traditional cyanide baths. It provides stable bath chemistry, fine-grained coatings, and high cathode current efficiency. Key parameters include bath temperature (40–60°C), pH (8–9), and pyrophosphate-to-copper ratio (6:1 to 8:1). However, phosphate accumulation over time can reduce deposition rates, necessitating periodic bath replenishment .

Advanced Research Questions

Q. How can researchers optimize this compound-based electroplating for 3D-structured electrodes?

Electrode morphology retention is critical for precision applications. Studies suggest using pyrophosphate baths with pulse electroplating to enhance uniformity. Ming et al. demonstrated that electrodes plated in pyrophosphate baths exhibit superior wear resistance compared to sulfate baths, attributed to finer grain structure. Optimization requires balancing current density (0.5–2 A/dm²) and agitation to minimize hydrogen evolution .

Q. What methodological challenges arise when detecting pyrophosphate (PPi) ions using this compound-derived sensors?

PPi detection in biological systems is complicated by interference from ATP and phosphate ions. Fluorescent sensors using DNA-templated copper nanoclusters (CuNCs) mitigate this by leveraging PPi’s strong affinity for Cu²⁺. For example, PolyT DNA-CuNCs exhibit fluorescence quenching upon PPi binding, with recovery after alkaline phosphatase (ALP)-catalyzed hydrolysis. Sensitivity enhancements (e.g., 0.1 mU/L ALP detection) require optimizing Cu²⁺ concentration and DNA template length .

Q. How do this compound complexes interact with biological molecules, and what implications does this have for disease research?

PPi plays roles in pathological calcification (e.g., chondrocalcinosis). Density functional theory (DFT) studies reveal that Cu²⁺-pyrophosphate complexes form stable structures via phosphate-oxygen coordination, which may compete with endogenous calcium pyrophosphate dihydrate (CPPD) crystal formation. Researchers use competitive binding assays with adenosine phosphates to model these interactions .

Q. What strategies address contradictory data on this compound’s stability in high-temperature aqueous systems?

Discrepancies in thermal stability studies often stem from varying hydration states or impurities. Controlled experiments using TGA coupled with differential scanning calorimetry (DSC) can identify decomposition pathways (e.g., loss of water at 100–150°C, pyrophosphate breakdown above 400°C). In situ XRD under heated conditions is recommended for real-time phase analysis .

Q. How can fluorescent probes for ALP activity be designed using this compound?

A label-free "ON-OFF-ON" fluorescence strategy employs PolyT DNA-CuNCs. PPi binds Cu²⁺, quenching fluorescence, while ALP hydrolyzes PPi to phosphate, releasing Cu²⁺ and restoring fluorescence. Key parameters include DNA strand length (≥20 thymines), Cu²⁺ concentration (50–100 μM), and pH (7.4 for physiological relevance). This method avoids costly labels and achieves sub-nanomolar sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。